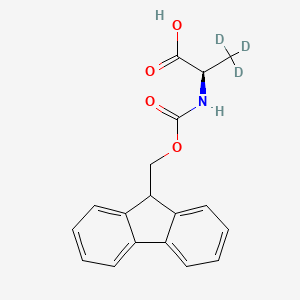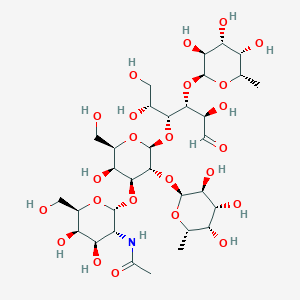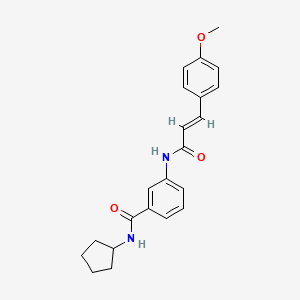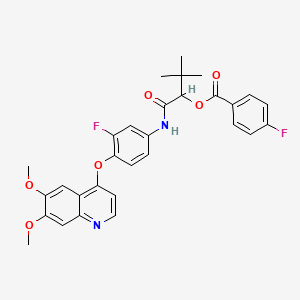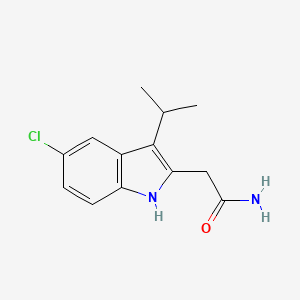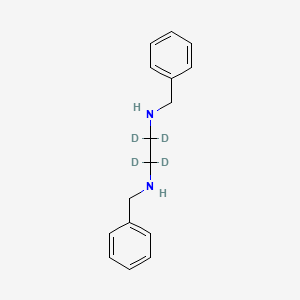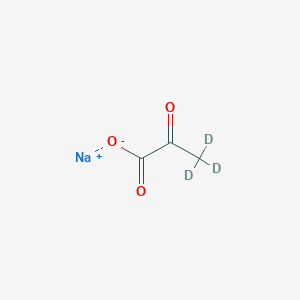
Sodium 2-oxopropanoate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-oxopropanoate-d3, also known as Sodium pyruvate-d3, is a deuterium-labeled form of Sodium 2-oxopropanoate. This compound is a three-carbon metabolite of glucose produced in the glycolytic pathway. It is known for its role as a free radical scavenger, capable of neutralizing reactive oxygen species (ROS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2-oxopropanoate-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into Sodium 2-oxopropanoate. The deuteration process involves the substitution of hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-oxopropanoate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: Deuterium atoms can be substituted with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Sodium 2-oxopropanoate-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the glycolytic pathway and other metabolic processes.
Biology: Employed in studies involving cellular metabolism and ROS scavenging.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress.
Mécanisme D'action
Sodium 2-oxopropanoate-d3 exerts its effects primarily through its role as a free radical scavenger. It neutralizes ROS, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets and pathways involved in cellular metabolism, including the glycolytic pathway .
Comparaison Avec Des Composés Similaires
Sodium 2-oxopropanoate (Sodium pyruvate): The non-deuterated form of Sodium 2-oxopropanoate-d3.
Pyruvic acid: The protonated form of Sodium 2-oxopropanoate.
Sodium 2-oxopropanoate-13C: A carbon-13 labeled form of Sodium 2-oxopropanoate.
Comparison: this compound is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for tracing metabolic pathways and studying the effects of isotopic substitution .
Propriétés
Formule moléculaire |
C3H3NaO3 |
|---|---|
Poids moléculaire |
113.06 g/mol |
Nom IUPAC |
sodium;3,3,3-trideuterio-2-oxopropanoate |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1D3; |
Clé InChI |
DAEPDZWVDSPTHF-NIIDSAIPSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)C(=O)[O-].[Na+] |
SMILES canonique |
CC(=O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)

